Procyanidin B2: A Technical Guide for Researchers
Procyanidin B2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Procyanidin B2, a natural dimeric flavonoid, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and biological activities, with a focus on its therapeutic potential. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and application.
Chemical Structure and Identification
Procyanidin B2 is a B-type proanthocyanidin consisting of two (-)-epicatechin units linked by a β-bond between position 4 of the upper unit and position 8 of the lower unit ((-)-Epicatechin-(4β→8)-(-)-epicatechin).[1][2][3][4] It belongs to the class of organic compounds known as biflavonoids and polyflavonoids.[2][5]
| Identifier | Value |
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[2][3][5][6] |
| Molecular Formula | C₃₀H₂₆O₁₂[2][3][6][7][8][9][10] |
| Molecular Weight | 578.52 g/mol [8][9][10] |
| CAS Number | 29106-49-8[2][7][8] |
| SMILES | C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@HO[2] |
| InChI Key | XFZJEEAOWLFHDH-NFJBMHMQSA-N[2][7][8] |
Physicochemical Properties
Procyanidin B2 is typically supplied as a white to pink crystalline solid or powder.[7][8]
| Property | Value |
| Melting Point | 197-198 °C[6] |
| UV/Vis (λmax) | 281 nm[1] |
| Solubility | - DMSO: ~30 mg/mL[1] - Ethanol: ~30 mg/mL[1] - Dimethylformamide: ~30 mg/mL[1] - Water (PBS, pH 7.2): ~10 mg/mL[1] - Methanol: Slightly soluble[11] |
| Storage | Store at 2-8°C or -20°C, protected from light.[1][8] |
Natural Occurrence
Procyanidin B2 is widely distributed in the plant kingdom and is particularly abundant in fruits and beverages. Notable sources include apples, grape seeds, cocoa beans, cinnamon, and litchi.[1][2][4][10]
Biological Activities and Therapeutic Potential
Procyanidin B2 exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary activities include antioxidant, anti-inflammatory, and anti-cancer effects.[8][10][11] It has been shown to inhibit the formation of advanced glycation end-products, modulate gut microbiota, and offer protection against cerebral ischemia.[1][8][11]
| Biological Activity | IC₅₀ / Effective Concentration | Cell Line / Model |
| Anti-cancer (Cytotoxicity) | 19.21 µM | MCF-7 (Human Breast Adenocarcinoma)[11] |
| NLRP3 Inflammasome Inhibition | 0.1, 1, 2 µM | Human Umbilical Vein Endothelial Cells (HUVECs)[11] |
| Inhibition of LDL Oxidation | 79.5% and 98% inhibition at 5 and 10 µM, respectively | In vitro assay[4] |
Key Signaling Pathways
Procyanidin B2 modulates several key signaling pathways to exert its biological effects. These include the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory pathways such as NF-κB, AP-1, and the NLRP3 inflammasome.
Nrf2-Mediated Antioxidant Response
Procyanidin B2 enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. It promotes the phosphorylation of kinases such as PI3K/Akt, ERK, and p38 MAPK, which leads to the dissociation of Nrf2 from its inhibitor Keap1. Translocated Nrf2 then binds to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like HO-1 and GSTP1.
Inhibition of Pro-inflammatory Pathways
Procyanidin B2 demonstrates potent anti-inflammatory properties by inhibiting multiple signaling cascades. It blocks the activation of the NF-κB and AP-1 transcription factors, preventing the expression of pro-inflammatory genes. Additionally, it directly inhibits the assembly and activation of the NLRP3 inflammasome, reducing the maturation and secretion of the pro-inflammatory cytokine IL-1β.
Experimental Protocols
Extraction and Isolation from Grape Seeds
This protocol outlines a common method for the extraction and purification of Procyanidin B2 from grape seeds.
Methodology:
-
Degreasing: Grape seed powder is first degreased using hexane to remove lipids.[12]
-
Extraction: The degreased powder is then subjected to ultrasonication-assisted extraction with an optimized solvent mixture of 47% aqueous ethanol at 60°C for approximately 53 minutes. A solvent-to-solid ratio of 10:1 (v/w) is recommended.[6][7]
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[11]
-
Purification: The crude extract is further purified using column chromatography, often with Sephadex LH-20 or a similar resin, to separate procyanidins from other phenolic compounds.[11] Final purification to isolate Procyanidin B2 is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).[2]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 column (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of A) water with 0.5% phosphoric acid and B) acetonitrile/water (50:50, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV detector at 280 nm.[8]
Mass Spectrometry (MS)
-
Technique: UPLC-DAD-ESI-IT-TOF-MSⁿ (Ultra-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry).[13]
-
Ionization Mode: Negative ion mode is typically used.
-
Key Fragment Ions: Procyanidin B2 ([M-H]⁻ at m/z 577.1260) yields characteristic fragments at m/z 425.0845, 407.0764, and 289.0715.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Methanol-d₄/D₂O (50/50, v/v) or acetone-d₆/D₂O.[3][14]
-
Key ¹H-NMR Signals: Characteristic signals are observed in the aromatic region (6.5–7.15 ppm) and the aliphatic region (2.6–3.0 ppm).[3]
Biological Activity Assays
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of Procyanidin B2.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and protected from light.
-
Assay Procedure: a. Add a defined volume of various concentrations of Procyanidin B2 (dissolved in a suitable solvent) to separate wells or cuvettes. b. Add an equal volume of the DPPH working solution to each well and mix thoroughly. c. Include a control (solvent + DPPH) and a blank (solvent only). d. Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[15][16]
MTT Assay for Cytotoxicity in MCF-7 Cells
This assay determines the effect of Procyanidin B2 on the viability of MCF-7 human breast cancer cells.
-
Cell Culture: Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[5]
-
Cell Plating: Seed the cells in a 96-well plate at a density of 2x10⁴ cells/mL and allow them to attach overnight.[5]
-
Treatment: Treat the cells with various concentrations of Procyanidin B2 (e.g., 0.5 to 50 µM) for 24 to 48 hours.[5]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Conclusion
Procyanidin B2 is a multifaceted natural compound with significant potential in the fields of nutrition and pharmacology. Its well-defined chemical structure, coupled with its potent antioxidant and anti-inflammatory activities, makes it a compelling candidate for further investigation in the prevention and treatment of chronic diseases. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this promising bioactive molecule.
References
- 1. Procyanidin B2 inhibits inflammasome-mediated IL-1β production in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procyanidin B2 has anti- and pro-oxidant effects on metal-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Procyanidin B2 alleviates oxidative stress-induced nucleus pulposus cells apoptosis through upregulating Nrf2 via PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procyanidin B2 induces Nrf2 translocation and glutathione S-transferase P1 expression via ERKs and p38-MAPK pathways and protect human colonic cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Procyanidin B2 inhibits NLRP3 inflammasome activation in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procyanidin B2 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3 and AP1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Procyanidin B2 inhibits lipopolysaccharide-induced apoptosis by suppressing the Bcl-2/Bax and NF-κB signalling pathways in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
